molecular formula C8H9NO2S B8582141 Methyl 3-amino-3-thiophen-2-yl-acrylate CAS No. 90956-83-5

Methyl 3-amino-3-thiophen-2-yl-acrylate

Cat. No. B8582141
CAS RN: 90956-83-5
M. Wt: 183.23 g/mol
InChI Key: NLKYBKXDQIMRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-thiophen-2-yl-acrylate is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-3-thiophen-2-yl-acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-thiophen-2-yl-acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90956-83-5

Product Name

Methyl 3-amino-3-thiophen-2-yl-acrylate

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 3-amino-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-5H,9H2,1H3

InChI Key

NLKYBKXDQIMRKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=CS1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 17.83 g (0.09679 mol) of methyl 2-(2-thenoyl)acetate in 180 ml of methanol, 36.62 g (0.5807 mol) of ammonium formate was added, and the resulting mixture was heated under reflux for 38 hours. After completion of the reaction, the reaction mixture was cooled to room temperature, and the solvent was evaporated off under reduced pressure. To the residue, 100 ml of ethyl acetate and 100 ml of water were added, and the mixture was stirred at room temperature for 30 minutes. Then, the organic layer was separated, and the aqueous layer was extracted with 50 ml of ethyl acetate. The organic layers were combined, washed with 40 ml of water and with 40 ml of a brine successively and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was then distilled to give the objective methyl 3-amino-3-thiophen-2-yl-acrylate (15.80 g, colorless liquid). The yield was 89.1%.
Quantity
17.83 g
Type
reactant
Reaction Step One
Quantity
36.62 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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